Cas no 880105-72-6 (2-Chloro-3-cyano-8-ethylquinoline)
2-Chloro-3-cyano-8-ethylquinoline Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3-cyano-8-ethylquinoline
- 2-chloro-8-ethylquinoline-3-carbonitrile
- AKOS BB-7578
- 2-CHLORO-8-ETHYL-3-QUINOLINECARBONITRILE
- 3-Quinolinecarbonitrile,2-chloro-8-ethyl
- 8-ethyl-2-chloro-3-cyanoquinoline
- 2-Chloro-8-ethylquinoline-3-carbonitrile, AldrichCPR
- 880105-72-6
- CS-0365234
- MFCD09035781
- DTXSID80589005
- AB49445
- AKOS004121578
- DB-355946
-
- MDL: MFCD09035781
- Inchi: 1S/C12H9ClN2/c1-2-8-4-3-5-9-6-10(7-14)12(13)15-11(8)9/h3-6H,2H2,1H3
- InChI Key: XLZCPZRZKGVZIP-UHFFFAOYSA-N
- SMILES: ClC1=C(C#N)C=C2C=CC=C(CC)C2=N1
Computed Properties
- Exact Mass: 216.04500
- Monoisotopic Mass: 216.0454260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 36.7Ų
Experimental Properties
- Density: 1.269
- Boiling Point: 380.971°C at 760 mmHg
- Flash Point: 184.205°C
- Refractive Index: 1.63
- PSA: 36.68000
- LogP: 3.32228
2-Chloro-3-cyano-8-ethylquinoline Security Information
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Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H318
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-41
- Safety Instruction: 26-39
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Hazardous Material Identification:
2-Chloro-3-cyano-8-ethylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189004174-1g |
2-Chloro-3-cyano-8-ethylquinoline |
880105-72-6 | 95% | 1g |
$521.40 | 2023-08-31 | |
| Chemenu | CM143478-1g |
2-chloro-8-ethylquinoline-3-carbonitrile |
880105-72-6 | 95% | 1g |
$549 | 2021-08-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BBO000140-1G |
2-Chloro-8-ethylquinoline-3-carbonitrile |
880105-72-6 | Aldrich | 1G |
¥3043.49 | 2022-02-24 | |
| Apollo Scientific | OR307926-1g |
2-Chloro-8-ethylquinoline-3-carbonitrile |
880105-72-6 | 1g |
£224.00 | 2025-02-20 | ||
| Apollo Scientific | OR307926-5g |
2-Chloro-8-ethylquinoline-3-carbonitrile |
880105-72-6 | 5g |
£532.00 | 2025-02-20 | ||
| Chemenu | CM143478-1g |
2-chloro-8-ethylquinoline-3-carbonitrile |
880105-72-6 | 95% | 1g |
$*** | 2023-05-29 | |
| abcr | AB213431-250 mg |
2-Chloro-8-ethylquinoline-3-carbonitrile |
880105-72-6 | 250MG |
€144.70 | 2022-06-11 | ||
| abcr | AB213431-1 g |
2-Chloro-8-ethylquinoline-3-carbonitrile |
880105-72-6 | 1g |
€302.70 | 2022-06-11 | ||
| abcr | AB213431-5 g |
2-Chloro-8-ethylquinoline-3-carbonitrile |
880105-72-6 | 5g |
€776.70 | 2022-06-11 | ||
| abcr | AB213431-250mg |
2-Chloro-8-ethylquinoline-3-carbonitrile; . |
880105-72-6 | 250mg |
€147.30 | 2025-04-15 |
2-Chloro-3-cyano-8-ethylquinoline Suppliers
2-Chloro-3-cyano-8-ethylquinoline Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 2-Chloro-3-cyano-8-ethylquinoline
Comprehensive Overview of 2-Chloro-3-cyano-8-ethylquinoline (CAS No. 880105-72-6)
2-Chloro-3-cyano-8-ethylquinoline (CAS No. 880105-72-6) is a specialized quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the heterocyclic aromatic family, characterized by its unique chloro-cyano-ethyl substitution pattern. Its molecular structure makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of antimicrobial agents and kinase inhibitors. Researchers are increasingly exploring its potential in drug discovery due to its ability to modulate key biological pathways.
The growing interest in 2-Chloro-3-cyano-8-ethylquinoline aligns with current trends in precision medicine and green chemistry. As the demand for sustainable synthesis methods rises, this compound's role in catalyzed reactions and low-waste processes has become a focal point. Recent studies highlight its utility in cross-coupling reactions, a hot topic in organic synthesis communities. Moreover, its electron-withdrawing groups (chloro and cyano) enhance its reactivity, making it a versatile building block for high-value chemicals.
From an industrial perspective, CAS No. 880105-72-6 is often discussed in the context of scalable production and process optimization. Companies specializing in fine chemicals are investing in advanced continuous flow technologies to manufacture such compounds efficiently. This aligns with the broader shift toward Industry 4.0, where automated synthesis and AI-driven molecular design are revolutionizing chemical manufacturing. The compound's stability under various pH conditions further broadens its applicability in formulation science.
In the realm of material science, 2-Chloro-3-cyano-8-ethylquinoline has shown promise as a precursor for functional materials. Its aromatic backbone and polar substituents contribute to the development of organic semiconductors and luminescent probes. These applications are particularly relevant to the booming optoelectronics sector, where researchers seek energy-efficient materials for LEDs and sensors. The compound's tunable electronic properties make it a candidate for molecular engineering projects.
Analytical challenges associated with 880105-72-6 often revolve around its chromatographic separation and spectroscopic characterization. Advanced techniques like HPLC-MS and NMR spectroscopy are critical for quality control, especially given the compound's use in high-purity applications. Discussions in scientific forums frequently address methods to minimize isomeric impurities during synthesis, reflecting the compound's complex regiochemistry.
Environmental and regulatory aspects of 2-Chloro-3-cyano-8-ethylquinoline are also gaining traction. While not classified as hazardous, its biodegradation profile and ecotoxicological effects are under scrutiny to comply with REACH regulations. This aligns with the global push for greener alternatives and benign-by-design principles. The compound's structure-activity relationships (SAR) are frequently modeled using computational chemistry tools, a trend driven by the rise of in silico screening in modern research.
Market analysts note increasing patent activity around quinoline-based compounds, with CAS 880105-72-6 appearing in filings related to crop protection and veterinary medicines. Its broad-spectrum activity against pathogens positions it as a candidate for next-generation agrochemicals. Concurrently, the pharmaceutical pipeline explores its derivatives for targeted therapies, particularly in oncology and infectious diseases.
In conclusion, 2-Chloro-3-cyano-8-ethylquinoline exemplifies the convergence of multidisciplinary research. Its applications span from medicinal chemistry to advanced materials, reflecting the compound's adaptability to evolving scientific paradigms. As high-throughput screening and machine learning accelerate discovery, this quinoline scaffold will likely remain at the forefront of innovation-driven chemistry.
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